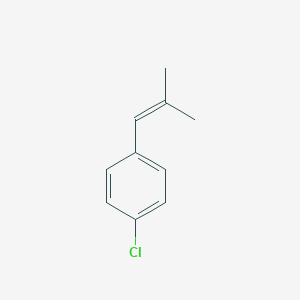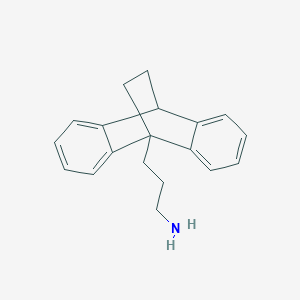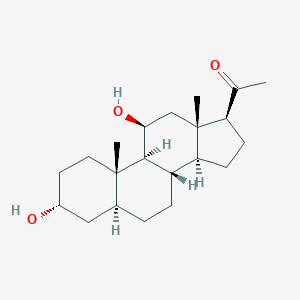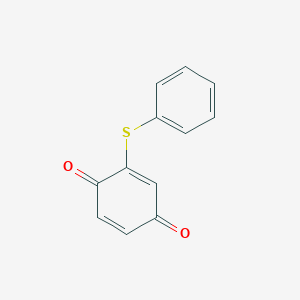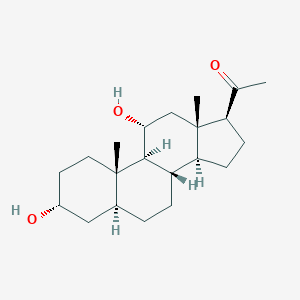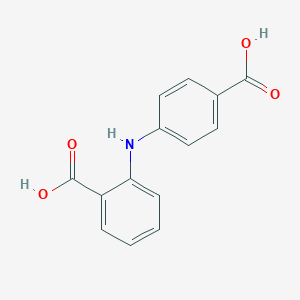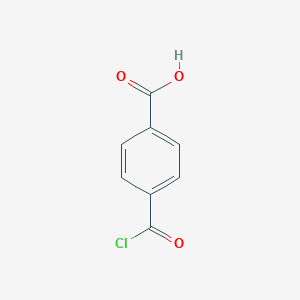
2-(1H-indol-3-il)-2-oxoacetato de etilo
Descripción general
Descripción
Ethyl 2-(1H-indol-3-yl)-2-oxoacetate is a compound that can be synthesized through various chemical reactions involving indole derivatives. The compound is related to the indole family, which is a crucial scaffold in medicinal chemistry due to its presence in numerous natural products and pharmaceuticals. The studies provided explore different synthetic routes and chemical reactions to create derivatives of indole, which can be related to the synthesis and reactivity of ethyl 2-(1H-indol-3-yl)-2-oxoacetate.
Synthesis Analysis
The synthesis of related indole derivatives has been explored through several methods. For instance, ethyl diazo(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate, a precursor to ethyl 2-(1H-indol-3-yl)-2-oxoacetate, was prepared by an aldol-type condensation of ethyl diazoacetate with isatin . Another method involved the oxidative coupling of indoles with ethyl 2-(disubstituted amino)acetates to produce indolylglycine derivatives . Additionally, a domino reaction of N-aryl amides and ethyl diazoacetate has been developed for the synthesis of functionalized indoles . These methods demonstrate the synthetic versatility and potential routes for creating ethyl 2-(1H-indol-3-yl)-2-oxoacetate and its analogs.
Molecular Structure Analysis
The molecular structure of ethyl 2-(1H-indol-3-yl)-2-oxoacetate and its derivatives is characterized by the presence of the indole ring, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The studies have not directly provided detailed structural analysis of ethyl 2-(1H-indol-3-yl)-2-oxoacetate, but the synthesis and conformational analysis of related compounds, such as 2-(indol-3-yl)ethyl β-d-galactopyranoside, have been described, which includes X-ray diffraction and NMR spectroscopy . These techniques are essential for confirming the structure of synthesized compounds and understanding their conformational stability.
Chemical Reactions Analysis
The chemical reactivity of indole derivatives is highlighted in several studies. For example, the Lewis acid-induced decomposition reaction of α-diazo-β-hydroxy esters was studied to gain insights into the mechanistic aspects of the reaction . The Rh(II)-catalyzed reactions of 2H-azirines with ethyl 2-acyl-2-diazoacetates were explored to synthesize photochromic oxazines . Moreover, a palladium-catalyzed regioselective 2-carbethoxyethylation of 1H-indoles by C-H activation was developed for the synthesis of ethyl 2-(1H-indol-2-yl) acetates . These reactions demonstrate the diverse chemical transformations that indole derivatives can undergo, which could be applicable to ethyl 2-(1H-indol-3-yl)-2-oxoacetate.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 2-(1H-indol-3-yl)-2-oxoacetate are not directly discussed in the provided studies. However, the properties of similar compounds can be inferred. For instance, the solubility of the compounds in different solvents, their stability under various conditions, and their reactivity towards different reagents are important aspects. The studies mention the use of solvents like acetone and the influence of reaction conditions on product distribution . These insights are valuable for understanding the behavior of ethyl 2-(1H-indol-3-yl)-2-oxoacetate in chemical syntheses and its potential applications.
Aplicaciones Científicas De Investigación
Síntesis de compuestos bioactivos
El 2-(1H-indol-3-il)-2-oxoacetato de etilo sirve como precursor en la síntesis de varios compuestos bioactivos. Su porción de indol es una estructura prevalente que se encuentra en muchos productos naturales y productos farmacéuticos. Los investigadores utilizan este compuesto para crear derivados que exhiben una amplia gama de actividades biológicas, incluidas propiedades antivirales, antiinflamatorias y anticancerígenas .
Desarrollo de fármacos farmacéuticos
El sistema de anillo de indol presente en el this compound es un andamiaje significativo en el diseño de fármacos. Se utiliza para desarrollar nuevos agentes terapéuticos debido a su capacidad para interactuar con varios objetivos biológicos. Este compuesto ha sido fundamental en la creación de medicamentos que tratan diversos trastornos, desde la salud mental hasta las enfermedades infecciosas .
Ciencia de materiales
En la ciencia de materiales, el this compound se puede utilizar para sintetizar compuestos orgánicos con propiedades ópticas específicas. Estos materiales son valiosos para crear sensores, semiconductores orgánicos y otros materiales innovadores que requieren ingeniería molecular precisa .
Investigación en catálisis
Este compuesto también se utiliza en la investigación en catálisis. Su estructura permite el desarrollo de catalizadores que pueden facilitar diversas reacciones químicas, incluidas las que son respetuosas con el medio ambiente y sostenibles. Estos catalizadores son cruciales para avanzar en las prácticas de química verde .
Biología molecular
En biología molecular, el this compound se utiliza para estudiar las interacciones de proteínas y los mecanismos enzimáticos. Al incorporar este compuesto en biomoléculas más grandes, los científicos pueden investigar la base molecular de las enfermedades y descubrir nuevas formas de atacarlas terapéuticamente .
Química analítica
Por último, en química analítica, este compuesto se utiliza como patrón o reactivo en cromatografía y espectrometría. Ayuda en el análisis cualitativo y cuantitativo de muestras biológicas complejas, ayudando en la detección y comprensión de varios procesos bioquímicos .
Direcciones Futuras
The future directions for research on “ethyl 2-(1H-indol-3-yl)-2-oxoacetate” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, given the diverse pharmacological properties of indole derivatives, it would be interesting to explore the potential biological activities of this compound .
Mecanismo De Acción
Target of Action
Ethyl 2-(1H-indol-3-yl)-2-oxoacetate, also known as (1H-Indol-3-yl)-oxo-acetic acid ethyl ester, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological effects
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular level.
Propiedades
IUPAC Name |
ethyl 2-(1H-indol-3-yl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)11(14)9-7-13-10-6-4-3-5-8(9)10/h3-7,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPMFFQBDYIARF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199083 | |
| Record name | Ethyl indol-3-ylglyoxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51079-10-8 | |
| Record name | Ethyl α-oxo-1H-indole-3-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51079-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-indolylglyoxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051079108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 51079-10-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402543 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl indol-3-ylglyoxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl indol-3-ylglyoxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.759 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 3-INDOLYLGLYOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U8Q4H6QFU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

